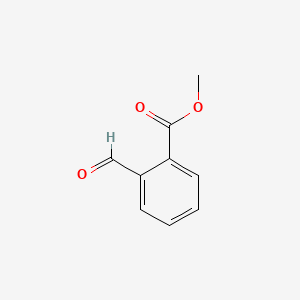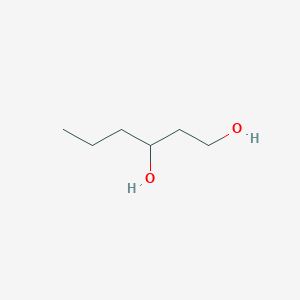
1,3-Hexanediol
Übersicht
Beschreibung
1,3-Hexanediol is a diol with the molecular formula C6H14O2 . It is often used in cosmetics as a solvent and has various other reported functions such as humectants, skin conditioning agents, plasticizers, fragrance ingredients, and viscosity decreasing agents .
Synthesis Analysis
The synthesis of 1,3-Hexanediol can occur through multiple pathways. For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .
Molecular Structure Analysis
The molecular structure of 1,3-Hexanediol consists of a six-carbon chain with hydroxyl groups attached to the first and third carbons .
Chemical Reactions Analysis
As 1,3-Hexanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification .
Physical And Chemical Properties Analysis
1,3-Hexanediol has a density of 1.0±0.1 g/cm3, a boiling point of 228.2±8.0 °C at 760 mmHg, and a flash point of 106.1±13.0 °C .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of 1,3-Diols
1,3-Hexanediol plays a crucial role in the stereoselective synthesis of 1,3-diols . This process is significant in the field of organic chemistry, particularly in the synthesis of polyketide-derived natural products that contain a syn or anti-1,3-diol unit . Various methods have been developed for the stereoselective synthesis of 1,3-diols, including asymmetric homogeneous and heterogeneous hydrogenation and diastereoselective reduction .
Key Chemical in Various Industries
1,3-Hexanediol is a key chemical in various industries, including pharmaceuticals and material sciences . It is projected to see significant market growth due to its diverse applications .
Enhanced Extraction with Ionic Liquids
Recent studies have explored the use of ionic liquids (ILs) for enhanced 1,3-propanediol extraction . This approach aims to address the challenges in downstream processing, particularly in terms of cost and efficiency . Molecular dynamics (MD) simulations and the COSMO-SAC approach have been used to examine 1,3-propanediol extraction using four imidazolium-based ionic liquids .
Hydrogen Bond Formation
1,3-Hexanediol has been found to form hydrogen bonds with certain ionic liquids, particularly [Bmim] [SCN], which forms the most hydrogen bonds, averaging 1.639 per molecule . This property is crucial for its extraction and purification processes .
Selectivity in Extraction Processes
In ternary systems, certain ionic liquids demonstrate superior selectivity for 1,3-propanediol extraction . For instance, [Bmim] [SCN] and [Bmim] [TFO] have shown high selectivity values, making them promising candidates for 1,3-propanediol extraction .
Potential for Biocatalytic Methods
There is potential for the development of biocatalytic methods involving 1,3-Hexanediol. These methods could involve enzymatic reduction of 1,3-diketones, enzymatic aldol addition, enzymatic resolution of racemic 1,3-diols by hydrolytic enzymes, and enzymatic desymmetrization of meso-1,3-diols .
Safety and Hazards
Wirkmechanismus
Target of Action
Hexane-1,3-diol, also known as 1,3-Hexanediol, is a small molecule that interacts with several targets. It has been found to interact with GTPase HRas, Glucocorticoid receptor, Lysozyme, Holliday junction ATP-dependent DNA helicase RuvB, Phospholipase A2, and Red Copper Protein Nitrosocyanin . These targets play various roles in cellular processes, including signal transduction, immune response, DNA repair, lipid metabolism, and electron transport .
Mode of Action
It is known to interfere with weak hydrophobic protein-protein or protein-rna interactions . This interference can disrupt the formation of biomolecular condensates, which are dynamic compartments in living cells involved in multiple cellular processes .
Biochemical Pathways
1,3-Hexanediol can affect various biochemical pathways due to its interaction with multiple targets. For instance, it can influence the Ras signaling pathway through its interaction with GTPase HRas . It can also affect the glucocorticoid signaling pathway through its interaction with the Glucocorticoid receptor . Furthermore, it can influence lipid metabolism through its interaction with Phospholipase A2 .
Result of Action
The disruption of biomolecular condensates by 1,3-Hexanediol can have various effects on the cell. For example, short-term exposure to 1,3-Hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability . This can lead to changes in 3D chromatin organization, affecting long-range interactions, compartmentalization, and TAD reorganization .
Action Environment
The action of 1,3-Hexanediol can be influenced by various environmental factors. For instance, the concentration and duration of exposure to 1,3-Hexanediol can significantly affect its impact on biomolecular condensates . Furthermore, the cellular environment, including the presence of other molecules and the pH, can also influence the action of 1,3-Hexanediol.
Eigenschaften
IUPAC Name |
hexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYEYCFMVPYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944139 | |
| Record name | Hexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Hexanediol | |
CAS RN |
21531-91-9 | |
| Record name | 1,3-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-HEXANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research focuses on 1,3-hexanediol's physicochemical properties and applications, primarily as a solvent, extractant, and insect repellent. There's no mention of specific biological targets for this compound.
ANone: 1,3-Hexanediol has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.
ANone: While not explicitly provided, the research on the kinetics of 1,3-hexanediol reacting with hexamethylenediisocyanate utilizes IR spectroscopy to monitor the reaction progress. This implies characteristic IR peaks for the diol functionality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



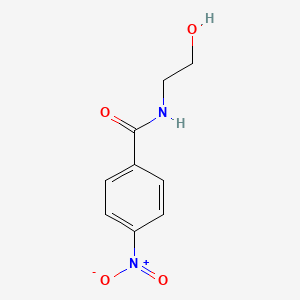

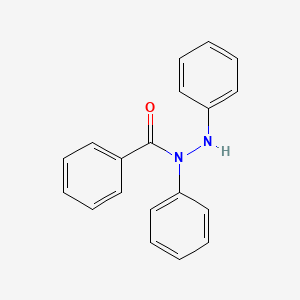



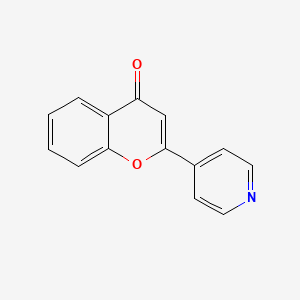




![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

